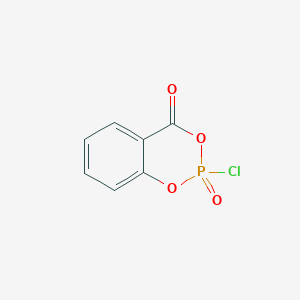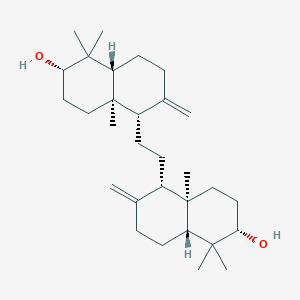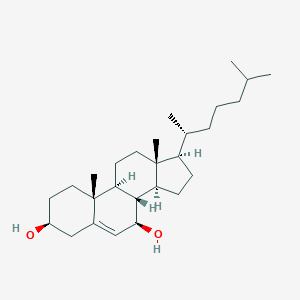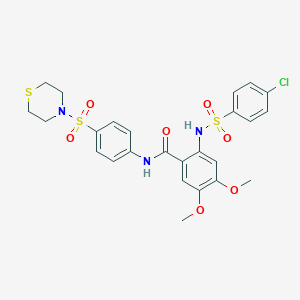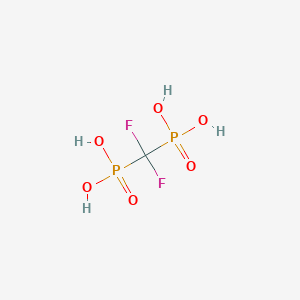
二氟亚甲基二膦酸
描述
Difluoromethylene diphosphonate, also known as Difluoromethylene diphosphonate, is a useful research compound. Its molecular formula is CH4F2O6P2 and its molecular weight is 211.98 g/mol. The purity is usually 95%.
The exact mass of the compound Difluoromethylene diphosphonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Difluoromethylene diphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoromethylene diphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生化和生理学研究
二氟亚甲基二膦酸对蛋白激酶、磷脂酶和蛋白酶等酶具有抑制作用 . 这使得它成为生化和生理学研究中的一种有价值的工具,可以用来研究这些酶在各种生物过程中的作用和功能。
化合物合成
该化合物也用于其他化合物的合成 . 它独特的化学结构使其成为创建复杂分子以进行进一步研究的有用基石。
材料科学研究
在材料科学领域,二氟亚甲基二膦酸被用作高度准确和可靠数据分析的参考材料 . 它有助于新材料的开发和测试。
荧光探针
该化合物还参与了荧光探针的设计、合成和表征 . 这些探针用于各个领域检测和测量特定分子的存在,使研究人员能够实时监测生物过程。
基因编辑
二氟亚甲基二膦酸在基因编辑方面具有潜在应用 . 虽然来源中没有详细介绍这种应用的具体情况,但这是一个令人振奋的研究领域,可能对遗传疾病的治疗产生重大影响。
生物材料
作为一种膦酸,二氟亚甲基二膦酸用于生物材料的开发 . 这些材料旨在与生物系统相互作用,用于治疗或诊断目的。
属性
IUPAC Name |
[difluoro(phosphono)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRBLOWVRMGXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147445 | |
| Record name | Difluoromethylene diphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10596-32-4 | |
| Record name | Difluoromethylene diphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethylene diphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Difluoromethylene diphosphonate affect bone metabolism?
A1: While the provided abstracts don't contain specific details about the mechanism, one study investigates the inhibitory effect of Difluoromethylene diphosphonate on bone resorption using an in vitro organ culture model []. This suggests that Difluoromethylene diphosphonate likely interferes with the activity of osteoclasts, the cells responsible for breaking down bone tissue. Further research is needed to elucidate the precise molecular mechanisms underlying this effect.
Q2: What is the significance of studying the formation constants of Calcium complexes with Difluoromethylene diphosphonate?
A2: Understanding the formation constants of Calcium complexes with Difluoromethylene diphosphonate provides insights into the compound's interaction with bone mineral []. Since bone is primarily composed of hydroxyapatite, a calcium phosphate mineral, the affinity of Difluoromethylene diphosphonate for calcium ions can influence its binding to bone surfaces and its subsequent effects on bone remodeling processes. This information can be crucial for understanding the compound's pharmacokinetics and pharmacodynamics in the context of bone diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

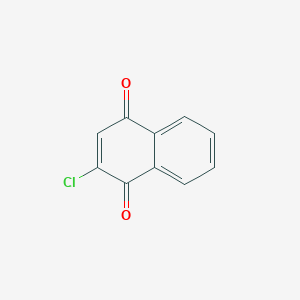
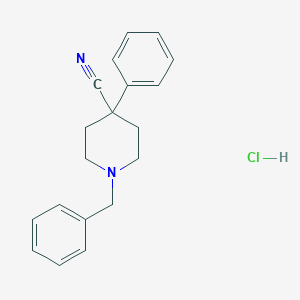

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

